(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
Overview
Description
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of pyridine and pyrrole, featuring a methanol group attached to the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit fibroblast growth factor receptors (fgfrs) , which play essential roles in various types of tumors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit fgfrs . These inhibitors typically work by binding to the receptor and preventing its activation, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors generally inhibit dna replication and mitosis and promote dna repair, recombination, and apoptosis .
Biochemical Analysis
Biochemical Properties
(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are essential for various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The nature of these interactions involves the formation of hydrogen bonds with specific amino acid residues in the FGFRs, leading to the inhibition of their kinase activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . The compound influences cell signaling pathways, particularly the FGFR signaling pathway, which is involved in regulating cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, forming hydrogen bonds with key amino acid residues . This binding prevents the phosphorylation of tyrosine residues in the FGFRs, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and cancer cell proliferation even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, some adverse effects, such as weight loss and liver toxicity, have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are facilitated by enzymes such as cytochrome P450 . The effects of the compound on metabolic flux and metabolite levels are still being explored .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with a suitable pyridine derivative, followed by the introduction of a methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrrole or pyridine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or organometallic reagents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It is used in the development of bioactive molecules for therapeutic applications.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. They are investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEOXCPRDIGDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640155 | |
Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-51-4 | |
Record name | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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